Cas no 67433-04-9 (4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)-)

4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)- structure
67433-04-9 structure
Product name:4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)-
CAS No:67433-04-9
MF:C15H11NOS
MW:253.31894
CID:394863
PubChem ID:3545329

4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)-
    • 2-benzyl-1,3-benzothiazin-4-one
    • 67433-04-9
    • DTXSID60393506
    • ST50990558
    • AKOS024360619
    • Inchi: InChI=1S/C15H11NOS/c17-15-12-8-4-5-9-13(12)18-14(16-15)10-11-6-2-1-3-7-11/h1-9H,10H2
    • InChI Key: AVHQMPISSRJLCO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC2=NC(=O)C3=CC=CC=C3S2

Computed Properties

  • Exact Mass: 253.05623
  • Monoisotopic Mass: 253.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 29.43

4H-1,3-Benzothiazin-4-one, 2-(phenylmethyl)- Related Literature

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